O-Propan-2-yl methylphosphonothioate
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Overview
Description
O-Propan-2-yl methylphosphonothioate is a chemical compound belonging to the organophosphorus class, specifically a thiophosphonate. It is known for its high toxicity and has been used as a nerve agent in chemical warfare . This compound is characterized by its oily, amber-like appearance and low volatility, which allows it to persist in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Propan-2-yl methylphosphonothioate involves the reaction of methylphosphonothioic dichloride with isopropyl alcohol and ethyl alcohol under controlled conditions. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent safety measures due to the compound’s high toxicity. The production facilities are equipped with advanced containment systems to prevent accidental release into the environment .
Chemical Reactions Analysis
Types of Reactions
O-Propan-2-yl methylphosphonothioate undergoes several types of chemical reactions, including:
Hydrolysis: The compound reacts with water, leading to the cleavage of the P-S and P-O bonds.
Oxidation: It can be oxidized to form various phosphonic acids and their derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl or ethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically conducted in the presence of aqueous sodium hydroxide or other strong bases.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and amines are commonly used under mild to moderate conditions.
Major Products Formed
Hydrolysis: Produces phosphonic acids and alcohols.
Oxidation: Results in the formation of phosphonic acids and their esters.
Substitution: Leads to the formation of various substituted phosphonothioates.
Scientific Research Applications
O-Propan-2-yl methylphosphonothioate has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of organophosphorus compounds.
Biology: Investigated for its effects on acetylcholinesterase, an enzyme crucial for nerve function.
Medicine: Research focuses on developing antidotes and treatments for poisoning by organophosphorus compounds.
Industry: Utilized in the development of pesticides and other agrochemicals.
Mechanism of Action
O-Propan-2-yl methylphosphonothioate exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition leads to the accumulation of acetylcholine at nerve synapses, causing continuous stimulation of muscles, glands, and central nervous system structures . The compound binds to the active site of acetylcholinesterase, preventing it from hydrolyzing acetylcholine .
Comparison with Similar Compounds
Similar Compounds
Sarin (O-Isopropyl methylphosphonofluoridate): Another highly toxic organophosphorus compound used as a nerve agent.
Soman (O-Pinacolyl methylphosphonofluoridate): Similar in structure and function, used in chemical warfare.
Cyclosarin (O-Cyclohexyl methylphosphonofluoridate): Known for its high persistence and toxicity.
Uniqueness
O-Propan-2-yl methylphosphonothioate is unique due to its specific molecular structure, which allows it to persist in the environment longer than some other nerve agents. Its low volatility and high lipid solubility make it particularly dangerous as it can be absorbed through the skin .
Properties
CAS No. |
26547-89-7 |
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Molecular Formula |
C4H10O2PS- |
Molecular Weight |
153.16 g/mol |
IUPAC Name |
methyl-oxido-propan-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C4H11O2PS/c1-4(2)6-7(3,5)8/h4H,1-3H3,(H,5,8)/p-1 |
InChI Key |
TZSUOJCDZRXDNO-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)OP(=S)(C)[O-] |
Origin of Product |
United States |
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